(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a
Overview
Description
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a is a derivative of the avermectin family, which are macrocyclic lactones known for their potent anthelmintic and insecticidal properties. This compound is characterized by its unique structural modifications, which enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a typically involves multiple steps, starting from the natural avermectin. The process includes selective demethylation, cyclohexylation, and dealkylation reactions. Key reagents used in these steps include methanesulfonic acid for demethylation and cyclohexyl bromide for cyclohexylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, with advanced purification techniques employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common substitution reactions involve nucleophilic reagents that replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct biological activities.
Scientific Research Applications
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its role in modulating ion channels and neurotransmitter release.
Industry: Utilized in the development of new insecticides and anthelmintics with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrates. This binding leads to increased chloride ion permeability, resulting in hyperpolarization of nerve and muscle cells, ultimately causing paralysis and death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: Another member of the avermectin family, widely used as an anthelmintic and insecticide.
Abamectin: Similar in structure and function, used primarily in agricultural applications.
Uniqueness
(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a is unique due to its specific structural modifications, which confer enhanced potency and selectivity compared to other avermectins. These modifications also reduce potential side effects and improve the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZZSKTJWDQOS-UEIUJGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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